

managing Trilaciclib cost infusion center implementation

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Compound Focus: Trilaciclib

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Cost-Benefit and Budget Impact Analysis

The economic value of **trilaciclib** is a primary consideration for implementation. Research from a US payer perspective shows a favorable budget impact, whereas cost-effectiveness can vary by healthcare system.

The table below summarizes key findings from recent economic analyses.

Study Perspective/Type	Key Findings	Source
US Payer (Budget Impact)	Cost-saving over 5 years; drug acquisition cost offset by reduced AE management and G-CSF use.	[1]
US Payer (Cost-Effectiveness)	Cost-effective; the Institute for Clinical and Economic Review (ICER) suggested a cost-effectiveness price benchmark of \$430-\$670 per vial .	[2]
Chinese Payer (Cost-Effectiveness)	Not cost-effective at current pricing within the Chinese healthcare system.	[3]

Clinical Efficacy & Myeloprotection Evidence

Trilaciclib's value proposition is grounded in its ability to reduce the incidence and severity of chemotherapy-induced myelosuppression (CIM). A recent systematic review and meta-analysis provides robust evidence for its efficacy [4].

The table below summarizes the myeloprotective effects of **trilaciclib** compared to placebo, as concluded by the meta-analysis.

Outcome Measure	Effect of Trilaciclib (vs. Placebo)
Severe Neutropenia (SN) Incidence	Significantly reduced (Odds Ratio: 0.08)
Febrile Neutropenia (FN) Incidence	Significantly reduced (Odds Ratio: 0.22)
Duration of Severe Neutropenia in Cycle 1	Significantly shortened (Mean Difference: -3.19 days)

Beyond these outcomes, pooled analyses from clinical trials also demonstrate that **trilaciclib** use leads to **fewer chemotherapy dose reductions and delays**, and reduced use of supportive care interventions like transfusions and growth factors [5]. This helps maintain chemotherapy dose intensity and improves the patient treatment experience.

Implementation & Operational Workflow

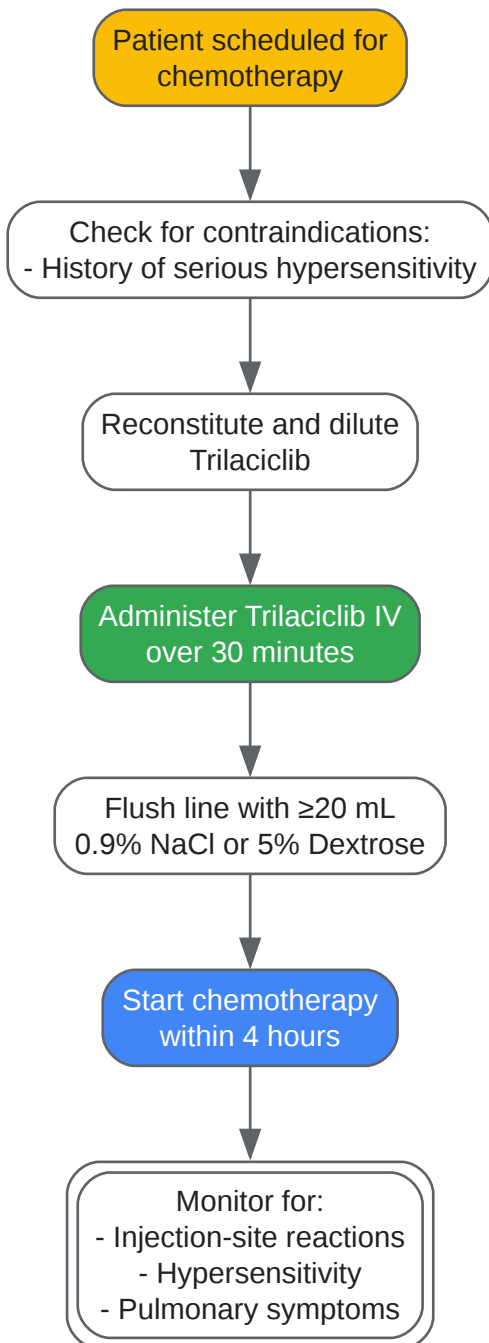
For researchers and professionals planning implementation, understanding the clinical workflow and management of potential adverse reactions is crucial.

Standard Administration Protocol

The established methodology for administering **trilaciclib** is consistent across its clinical trials and prescribing information [6] [5] [7]:

- **Dosage:** 240 mg/m² administered via intravenous (IV) infusion [6] [7].
- **Timing:** The 30-minute infusion must be completed **within 4 hours prior to the start of chemotherapy** on each day chemotherapy is administered [6] [7].
- **Preparation:**

- **Reconstitute** the 300 mg vial with 19.5 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to get a 15 mg/mL solution [6] [7].
- **Further dilute** the reconstituted solution in an IV bag of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration of 0.5–3 mg/mL [7].
- **Administration:** Must be administered with a compatible **in-line filter (0.2 or 0.22 micron)**. Polyethylene sulfone, polyvinylidene fluoride, and cellulose acetate filters are compatible; **polytetrafluorethylene (PTFE) filters are not** [6] [7]. Upon completion, the infusion line must be flushed with at least 20 mL of sterile 0.9% Sodium Chloride or 5% Dextrose Injection [7].



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Management of Adverse Reactions

While generally well-tolerated, the following adverse reactions require monitoring and have specific management protocols [6] [7]:

- **Injection-site reactions (including phlebitis/thrombophlebitis):**
 - **Grade 1-2:** Interrupt or slow infusion; flush line with appropriate solution.
 - **Grade 3-4:** Stop infusion and **permanently discontinue trilaciclib**.
- **Acute drug hypersensitivity reactions:**
 - **Grade 2:** Stop infusion and hold until recovery; consider resuming.
 - **Grade 3-4:** Stop infusion and **permanently discontinue**.
- **Interstitial Lung Disease (ILD)/Pneumonitis:**
 - **Recurrent Grade 2 or any Grade 3-4:** Permanently discontinue **trilaciclib**.

Troubleshooting Common Implementation Challenges

- **Challenge: High upfront drug cost.**

Solution: Use budget impact models [1] to demonstrate long-term savings from reduced hospitalization, G-CSF use, and AE management. Engage hospital finance and pharmacy departments with this data.

- **Challenge: Logistical complexity of daily dosing.**

Solution: Integrate **trilaciclib** into standard chemotherapy order sets to ensure it is ordered correctly for each day of chemotherapy [5].

- **Challenge: Managing missed doses.**

Protocol Guidance: If a dose of **trilaciclib** is missed, discontinue chemotherapy for that day. Consider resuming both on the next scheduled day. If **trilaciclib** is discontinued, wait 96 hours before resuming chemotherapy alone [6] [7].

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